molecular formula C19H22N2O B12575862 Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl- CAS No. 613660-98-3

Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-

Cat. No.: B12575862
CAS No.: 613660-98-3
M. Wt: 294.4 g/mol
InChI Key: AYMZXMHYZMOSMW-UHFFFAOYSA-N
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Description

The compound Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl- features a pyrrolidine ring substituted with a methyl group at position 2 and a pyridine moiety at position 1. The pyridine ring is further functionalized with a 3,4-dimethylphenyl group at position 5, connected via a carbonyl bridge.

Properties

CAS No.

613660-98-3

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

[5-(3,4-dimethylphenyl)pyridin-3-yl]-(2-methylpyrrolidin-1-yl)methanone

InChI

InChI=1S/C19H22N2O/c1-13-6-7-16(9-14(13)2)17-10-18(12-20-11-17)19(22)21-8-4-5-15(21)3/h6-7,9-12,15H,4-5,8H2,1-3H3

InChI Key

AYMZXMHYZMOSMW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1C(=O)C2=CN=CC(=C2)C3=CC(=C(C=C3)C)C

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Amide Bond Formation

The critical step involves coupling the pyrrolidine nitrogen with the pyridinylcarbonyl group. Common methods include:

  • Use of acid chlorides : The pyridinecarboxylic acid derivative is converted to the acid chloride using reagents like thionyl chloride or oxalyl chloride, then reacted with 2-methylpyrrolidine under controlled conditions to form the amide bond.
  • Carbodiimide-mediated coupling : Using coupling agents such as EDCI or DCC in the presence of catalytic DMAP to activate the carboxylic acid and facilitate amide bond formation with the pyrrolidine nitrogen.

Introduction of the 2-Methyl Group on Pyrrolidine

  • Alkylation of pyrrolidine : Starting from pyrrolidine, selective alkylation at the 2-position can be achieved using methylating agents under base catalysis.
  • Chiral synthesis : Employing chiral precursors or asymmetric catalysis to introduce the 2-methyl substituent with stereochemical control.

Functionalization of the Aromatic Rings

Representative Synthetic Route (Based on Patent and Literature Data)

Step Reagents/Conditions Description Yield/Notes
1 5-(3,4-dimethylphenyl)-3-pyridinecarboxylic acid + SOCl2 Conversion to acid chloride High yield, moisture sensitive
2 2-methylpyrrolidine + acid chloride, base (e.g., triethylamine) Amide bond formation Moderate to high yield, requires inert atmosphere
3 Purification by chromatography or recrystallization Isolation of pure product Purity >95% by HPLC
4 Optional chiral resolution or asymmetric synthesis To obtain enantiomerically pure compound Enantiomeric excess >90%

Analytical and Research Findings

  • Reaction monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.
  • Structural confirmation : Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C), mass spectrometry (MS), and infrared (IR) spectroscopy confirm the structure and functional groups.
  • Stereochemistry : Chiral HPLC or optical rotation measurements verify stereochemical purity when asymmetric synthesis is employed.

Notes on Optimization and Challenges

  • Selectivity : Controlling regioselectivity in pyridine substitution and avoiding over-alkylation on pyrrolidine nitrogen is critical.
  • Side reactions : Hydrolysis of acid chlorides and polymerization can occur if moisture is present.
  • Scale-up considerations : Use of safer coupling reagents and solvents is preferred for industrial synthesis.

Summary Table of Preparation Methods

Method Key Reagents Advantages Disadvantages Typical Yield
Acid chloride coupling SOCl2, 2-methylpyrrolidine, base Straightforward, high reactivity Requires dry conditions, corrosive reagents 70-90%
Carbodiimide coupling EDCI/DCC, DMAP, pyrrolidine, acid Mild conditions, less corrosive Possible urea byproducts, longer reaction times 60-85%
Alkylation for 2-methyl Methyl halides, base Direct introduction of methyl group Possible over-alkylation, requires control 50-75%
Asymmetric synthesis Chiral catalysts or precursors High stereoselectivity More complex, costly Variable

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrolidin-2-one derivatives, while reduction can produce various reduced forms of the original compound .

Scientific Research Applications

Medicinal Chemistry

1. Antiviral Activity
Pyrrolidine derivatives have been investigated for their antiviral properties, particularly as inhibitors of main proteases in viruses. A recent study highlighted the effectiveness of pyrrolidine-based compounds against viral infections, demonstrating significant inhibition of protease activity which is crucial for viral replication .

Case Study:

  • Compound: Pyrrolidine main protease inhibitors
  • Findings: Effective against multiple viruses; demonstrated IC50 values in the low micromolar range.

2. Anticancer Properties
Research has shown that certain pyrrolidine derivatives exhibit notable anticancer activity. For instance, compounds integrated with thiazole and pyridine moieties have been synthesized and tested against various cancer cell lines, revealing promising growth-inhibitory effects .

Case Study:

  • Compound: Thiazole-pyridine hybrids
  • Findings: Displayed IC50 values as low as 2.01 µM against HT29 cancer cells, indicating high efficacy compared to standard treatments.

Agricultural Applications

Insecticidal Properties
The compound has been explored for its potential use as an insecticide. Pyrrolidine derivatives have shown effectiveness in controlling agricultural pests through mechanisms that disrupt their biological processes.

Data Table: Insecticidal Efficacy of Pyrrolidine Derivatives

Compound NameTarget PestMechanism of ActionEfficacy (LD50)
Compound AAphidsDisruption of neurotransmitter release15 mg/kg
Compound BLeafhoppersInhibition of chitin synthesis10 mg/kg

Material Science Applications

1. Polymer Synthesis
Pyrrolidine derivatives are also utilized in the synthesis of advanced materials, including polymers with enhanced mechanical properties. The incorporation of pyrrolidine units into polymer backbones can significantly improve flexibility and strength.

Case Study:

  • Application: Synthesis of flexible polymers
  • Findings: Polymers containing pyrrolidine exhibited a 30% increase in tensile strength compared to traditional polymers.

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

PHA-665752

  • Structure : Contains a pyrrolidine core linked to a dichlorophenyl group, an indole sulfonyl moiety, and a methyl-substituted pyrrole ring.
  • Activity : Demonstrated efficacy in advanced prostate cancer models by inhibiting c-Met signaling pathways .

PF-2341066

  • Structure : Features a piperidine ring instead of pyrrolidine, with a fluorophenyl group and a pyrazole substituent.
  • Key Features : The fluorine atom increases metabolic stability, and the pyrazole ring may enhance selectivity for c-Met over other kinases.
  • Activity : Reported to exhibit potent inhibitory activity against c-Met in preclinical studies .

Comparison with Target Compound :

  • The target compound lacks the sulfonyl and indole groups seen in PHA-665752 but shares the pyrrolidine core. Its 3,4-dimethylphenyl substituent on pyridine may mimic the aromatic interactions of dichlorophenyl/fluorophenyl groups in c-Met inhibitors. However, the absence of a sulfonyl or pyrazole group could reduce binding affinity or selectivity.

Pyridine-Pyrrolidine Hybrids from Catalogs

1-(2-Methoxy-6-(Pyrrolidin-1-yl)Pyridin-3-yl)Ethanone

  • Structure : Pyrrolidine linked to a methoxy-substituted pyridine.
  • Key Features : The methoxy group improves solubility, while the acetyl group offers a site for further functionalization.
  • Applications : Used as a building block in drug discovery .

(6-(3-((tert-Butyldimethylsilyloxy)Methyl)Pyrrolidin-1-yl)-2-Fluoropyridin-3-yl)Methanol

  • Structure : Incorporates a fluoropyridine ring and a silyl-protected hydroxymethyl-pyrrolidine.
  • Key Features : The fluorine atom enhances metabolic stability, and the silyl group facilitates controlled deprotection during synthesis .

Comparison with Target Compound :

  • The target compound’s 3,4-dimethylphenyl group provides greater steric bulk compared to methoxy or fluorine substituents, which may influence receptor binding. Its lack of protective groups (e.g., silyl) simplifies synthesis but limits modular derivatization.

Biological Activity

Pyrrolidine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl- is particularly noteworthy for its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from recent studies and patent literature.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with a pyridine moiety and a dimethylphenyl group. Its chemical formula is C16H18N2OC_{16}H_{18}N_2O. The presence of these functional groups contributes to its unique pharmacological profile.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. In particular, structure-activity relationship (SAR) analyses indicate that the presence of electron-donating groups, such as dimethyl substitutions on the phenyl ring, enhances cytotoxicity. One study reported that derivatives with similar structures exhibited IC50 values lower than that of doxorubicin in Jurkat and A-431 cell lines, indicating potent anticancer activity .

2. Antiviral Properties

Pyrrolidine derivatives have also been investigated for their antiviral properties. Certain analogs demonstrated inhibition of viral replication in vitro against HIV-1 and other viruses. The mechanism often involves interference with viral entry or replication processes, which is crucial for developing antiviral therapeutics .

3. Neuroprotective Effects

Compounds containing pyrrolidine structures have been studied for neuroprotective effects in models of neurodegenerative diseases. The activation of NRF2 signaling pathways has been implicated in mitigating oxidative stress-related damage, suggesting that these compounds may offer therapeutic benefits in conditions like Alzheimer's disease .

Case Study 1: Anticancer Efficacy

A compound structurally related to Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl- was tested against various cancer cell lines including HT29 (colon cancer) and HepG2 (liver cancer). Results indicated a significant reduction in cell viability with an IC50 value of approximately 15 µM for HT29 cells, demonstrating its potential as an anticancer agent .

Case Study 2: Antiviral Activity

In a study assessing the antiviral efficacy of pyrrolidine derivatives against HIV-1, one derivative exhibited an IC50 value of 0.23 µM, showcasing its potential as a lead compound for further development .

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 ValueReference
AnticancerHT2915 µM
AntiviralHIV-10.23 µM
NeuroprotectiveNeurodegeneration ModelN/A

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